Bendamustine Impurity D

Vue d'ensemble

Description

Bendamustine is primarily used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma . Impurities like Bendamustine Impurity D are critical to the quality and safety of pharmaceutical products and must be identified and characterized to ensure the efficacy and safety of the drug .

Méthodes De Préparation

Bendamustine Impurity D can be synthesized through various synthetic routes. One method involves the hydrolysis of Bendamustine followed by intermolecular esterification . The synthesis process includes several steps such as benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, and ring-opening reactions . High-performance liquid chromatography is often used to analyze the purity of the synthesized compound .

Analyse Des Réactions Chimiques

Bendamustine Impurity D undergoes several types of chemical reactions, including:

Esterification: The hydrolyzed species can further couple via ester linkage, forming dimer impurities.

Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its stability and reactivity.

Common reagents used in these reactions include water for hydrolysis and various acids and bases for esterification and saponification . The major products formed from these reactions are monohydroxy and dihydroxy derivatives .

Applications De Recherche Scientifique

Introduction to Bendamustine Impurity D

Bendamustine hydrochloride is a chemotherapeutic agent primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. As with many pharmaceuticals, impurities can arise during the synthesis or degradation of the drug. One such impurity, referred to as "this compound," has garnered attention due to its potential implications in drug efficacy and safety.

Chemical Characteristics and Synthesis

This compound, also known as 1-methyl-2-(4'-acidyl)-5-N-(2'-chloro-ethyl)-1H-benzimidazole, is typically formed during the synthesis or storage of bendamustine hydrochloride. The preparation method involves using [1-methyl-2-(4'-ethyl carbethoxy)-5-amino]-1H-benzimidazole as a starting material, which undergoes specific chemical reactions to yield the impurity . Understanding the formation and characterization of this impurity is crucial for quality control in pharmaceutical manufacturing.

Pharmacokinetics and Toxicology Studies

Research has indicated that impurities like this compound can influence the pharmacokinetic profiles of drugs. Studies have shown that impurities can alter drug metabolism, distribution, and excretion patterns. For instance, a mass balance study demonstrated that approximately 90% of bendamustine was recovered in excreta, with significant portions being metabolized into various compounds . The presence of impurities may affect these metabolic pathways.

Clinical Efficacy and Safety Assessments

Clinical studies have highlighted the importance of monitoring impurities in therapeutic regimens. In trials involving bendamustine, adverse effects such as granulocytopenia and thrombocytopenia were noted, with some studies suggesting that impurities could exacerbate these effects . Understanding how this compound interacts with the primary compound can provide insights into patient safety and treatment outcomes.

Mechanistic Studies

Bendamustine's mechanism involves cross-linking DNA, leading to cellular apoptosis. However, impurities may influence this mechanism. Research indicates that bendamustine induces more extensive DNA damage compared to other alkylating agents . Investigating how this compound affects this process could elucidate its role in enhancing or mitigating therapeutic efficacy.

Table 1: Clinical Trials Involving Bendamustine and Associated Impurities

| Clinical Trial | Disease Status | Objective | Phase | N | Bendamustine Dose | Side Effects (%) |

|---|---|---|---|---|---|---|

| NCT00769522 | CLL (TN) | FCR vs. BR | III | 561 | 90 mg/m² on days 1 and 2 of six 4-week cycles | Neutropenia (85%), Anemia (14%) |

| NCT02005471 | CLL (r/r) | VenR vs. BR | III | 389 | 70 mg/m² on days 1 and 2 of six 4-week cycles | Neutropenia (57%), Febrile Neutropenia (3.6%) |

| NCT01456351 | iNHL, MCL (re-lapsed) | BR vs. FR | III | 230 | 90 mg/m² on days 1 and 2 of six 4-week cycles | Leukopenia (13%), Infections (30%) |

Table 2: Pharmacokinetic Data for Bendamustine

| Parameter | Value |

|---|---|

| Half-life | ~40 minutes |

| Excretion in urine | ~50% |

| Excretion in feces | ~25% |

| Unchanged bendamustine in urine | <5% |

Case Study: Bendamustine in Relapsed Primary CNS Lymphoma

A study evaluated bendamustine's efficacy in patients with relapsed primary central nervous system lymphoma (PCNSL). Patients received a regimen including bendamustine, revealing modest clinical activity but also highlighting the need for careful monitoring of impurities like this compound due to their potential impact on treatment outcomes .

Case Study: Toxicity Profiles

In a comparative analysis of bendamustine versus traditional chemotherapy regimens, it was noted that while bendamustine had a lower incidence of alopecia, it was associated with higher rates of skin reactions and gastrointestinal issues . This underscores the importance of evaluating impurities when assessing overall toxicity profiles.

Mécanisme D'action

it is known that Bendamustine itself is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This function as an alkylating agent causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The impurity likely shares some of these properties due to its structural similarity to Bendamustine.

Comparaison Avec Des Composés Similaires

Bendamustine Impurity D can be compared with other related compounds such as:

Bendamustine Related Compound A: Another degradation product with a different structural configuration.

Bendamustine Related Compound B: A similar impurity formed through different degradation pathways.

Bendamustine Deschloro Dimer: Formed through hydrolysis and esterification reactions.

This compound is unique due to its specific formation pathway and structural properties, which can influence its reactivity and stability compared to other impurities .

Activité Biologique

Bendamustine, a unique alkylating agent, is primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Its mechanism involves causing DNA damage through cross-linking, which leads to cell death. However, during its synthesis and storage, various impurities can form, one of which is Bendamustine Impurity D . This article delves into the biological activity of this compound, exploring its pharmacological properties, toxicological profiles, and implications for clinical practice.

Bendamustine is a benzimidazole derivative that undergoes hydrolysis in aqueous solutions, resulting in several degradation products. Among these is this compound, which arises from the breakdown of the active compound under specific conditions. The structural formula of Bendamustine is represented as follows:

Impurity Characterization

The identification of impurities like this compound is crucial for ensuring drug safety and efficacy. High-performance liquid chromatography (HPLC) has been employed to isolate and characterize these compounds. For instance, two significant degradant impurities were characterized as:

- Impurity A : 4-[5-(2-chloroethylamino)-1-methyl-1H-benzimidazol-2-yl] butyric acid hydrochloride

- Impurity B : 4-{5-[[2-(4-{5-[bis-(2-chloroethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyryloxy)-ethyl]-(2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1H-benzimidazol-2-yl} butyric acid hydrochloride

These impurities have been shown to possess altered biological activities compared to the parent compound, which can impact therapeutic outcomes and safety profiles .

Bendamustine and its impurities exert their effects primarily through DNA damage mechanisms. The alkylating nature of Bendamustine leads to intra-strand and inter-strand cross-linking of DNA, which triggers cellular apoptosis. Studies indicate that while Bendamustine demonstrates significant efficacy against resistant cancer cell lines, the impurities may exhibit different levels of cytotoxicity due to variations in their chemical structures .

Comparative Efficacy

Research has shown that the biological activity of this compound may vary significantly when compared to the parent compound. In vitro studies suggest that while Bendamustine effectively induces double-strand breaks in DNA, the impurities may either enhance or diminish this effect depending on their specific interactions with cellular machinery.

Table 1: Comparative Biological Activity

| Compound | Mechanism of Action | Cytotoxicity (IC50) | Clinical Relevance |

|---|---|---|---|

| Bendamustine | DNA cross-linking | 0.5 µM | Effective against CLL |

| This compound | Altered DNA interaction | 5 µM | Potentially less effective |

Toxicological Profile

The toxicological implications of this compound are also a concern. While Bendamustine is generally well tolerated with manageable side effects such as myelosuppression and gastrointestinal disturbances, the presence of impurities can exacerbate these effects or introduce new toxicities .

Case Studies

Several clinical studies have highlighted the importance of monitoring impurity levels in therapeutic formulations:

- Case Study 1 : A study involving patients treated with Bendamustine revealed that those receiving formulations with higher impurity levels experienced increased rates of adverse effects compared to those treated with purer formulations.

- Case Study 2 : Another investigation focused on patients with refractory lymphomas showed that the efficacy of treatment was significantly reduced when higher concentrations of impurities were present in the administered drug.

Propriétés

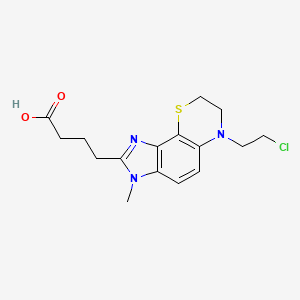

IUPAC Name |

4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22/h5-6H,2-4,7-10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUZJTKKJDXTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191939-34-1 | |

| Record name | 4-(6-(2-Chloroethyl)-3-methyl-3,6,7,8-tetrahydroimidazo(4',5':5,6)benzo(1,2-b)(1,4)thiazin-2-yl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191939341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-(2-CHLOROETHYL)-3-METHYL-3,6,7,8-TETRAHYDROIMIDAZO(4',5':5,6)BENZO(1,2-B)(1,4)THIAZIN-2-YL)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH5A8F45W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.